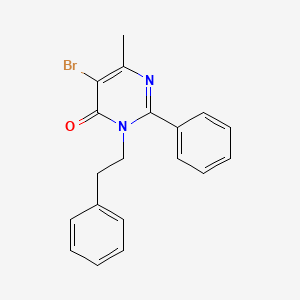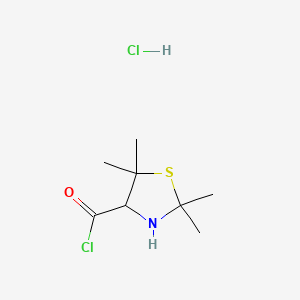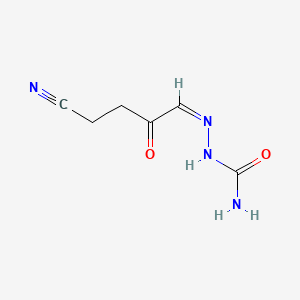![molecular formula C8H10N4O B13853215 (5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B13853215.png)
(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, with two methyl groups at positions 5 and 8, and a methanol group at position 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This process can be optimized to yield the desired triazolopyrazine compound with high efficiency . Another approach involves the reaction of hydrazine hydrate with dicarbonyl compounds to form the triazole ring, followed by further functionalization to introduce the methanol group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The methyl groups and the methanol group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)aldehyde or (5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)carboxylic acid .
Wissenschaftliche Forschungsanwendungen
(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as a kinase inhibitor, particularly targeting CDK2 and VEGFR-2, which are involved in cancer cell proliferation.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of novel materials with specific electronic or photonic properties.
Wirkmechanismus
The mechanism of action of (5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of CDK2 and VEGFR-2, inhibiting their activity and thereby blocking the signaling pathways that promote cancer cell growth and survival . This compound can also induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]pyrimidine: Widely studied for its applications in agriculture and medicinal chemistry.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated for its potential as a dual c-Met/VEGFR-2 inhibitor.
Uniqueness
(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual methyl groups and methanol functionality provide distinct reactivity and interaction profiles compared to other triazolopyrazine derivatives .
Eigenschaften
Molekularformel |
C8H10N4O |
|---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol |
InChI |
InChI=1S/C8H10N4O/c1-5-3-9-6(2)8-10-7(4-13)11-12(5)8/h3,13H,4H2,1-2H3 |
InChI-Schlüssel |
MOAOZQHWEPEWKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C2=NC(=NN12)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B13853146.png)
![3-[5-(2-Nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B13853150.png)
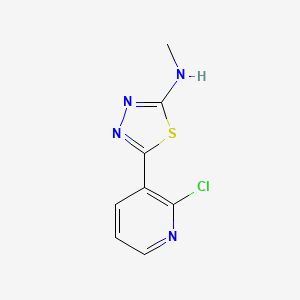
![(S)-6-Chloro-4-(cyclopropylethynyl)-7,8-dimethyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13853156.png)
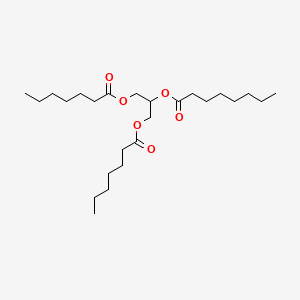
![Tert-butyl 4-[4-(hydroxymethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13853170.png)
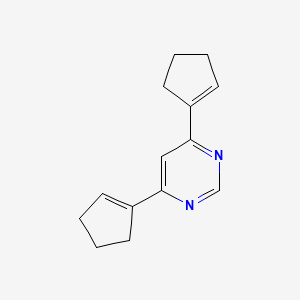
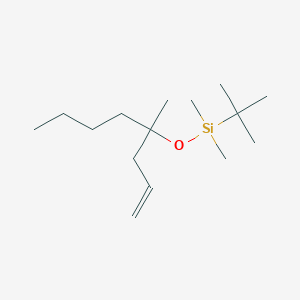
![3-(Difluoromethyl)-N-{[3-(difluoromethyl)1-methyl-1H-pyrazol-4-yl]carbonyl}-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B13853203.png)
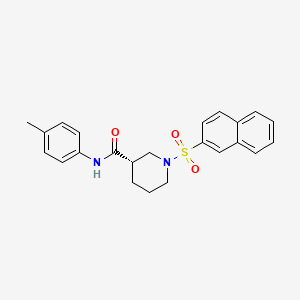
![4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-1-piperazinamine](/img/structure/B13853227.png)
